molecular formula C17H23N3O3S B2718386 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1396802-99-5

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2718386
CAS No.: 1396802-99-5
M. Wt: 349.45
InChI Key: GXNOMJAZRCJGJX-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound. It's of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide involves multiple steps, starting with the preparation of the dihydroisoquinoline core. This step typically requires a Pictet-Spengler reaction between an appropriate aldehyde and an amine. Following this, the compound is subjected to alkyne coupling to introduce the but-2-yn-1-yl moiety. Subsequent sulfonamidation and amidation steps are necessary to complete the synthesis.

Industrial Production Methods: : While detailed industrial production methods are often proprietary, they generally follow the principles of green chemistry to maximize yield and minimize environmental impact. Catalysts and reagents are carefully selected to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: : N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can undergo various types of chemical reactions including:

  • Oxidation: : Possible oxidation at the isoquinoline core.

  • Reduction: : Reduction of the alkyne group.

  • Substitution: : Potential nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing catalytic hydrogenation or sodium borohydride.

  • Substitution: : Conditions vary depending on the desired substitution; common reagents include halides and organometallics.

Major Products

  • Oxidation: : Formation of epoxides or diols.

  • Reduction: : Conversion to alkenes or alkanes.

  • Substitution: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is utilized in several areas:

  • Chemistry: : As an intermediate in organic synthesis for the preparation of more complex molecules.

  • Biology: : Studied for its potential to interact with various biological pathways.

  • Medicine: : Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

  • Industry: : May be employed in the manufacture of pharmaceuticals or specialty chemicals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. Its mechanism often involves binding to active sites, leading to inhibition or activation of biological pathways. The exact pathways depend on the context in which the compound is used and are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide stands out due to its unique chemical structure, which offers distinct reactivity and potential biological activity. Similar compounds include other dihydroisoquinoline derivatives and sulfonamido-acetamide compounds.

List of Similar Compounds

  • Dihydroisoquinoline derivatives

  • Sulfonamido-acetamide compounds

  • Alkyne-containing organic molecules

This uniqueness can translate to diverse and potent applications in various fields, making it a compound of significant interest for further study and utilization.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-19(24(2,22)23)14-17(21)18-10-5-6-11-20-12-9-15-7-3-4-8-16(15)13-20/h3-4,7-8H,9-14H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNOMJAZRCJGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC#CCN1CCC2=CC=CC=C2C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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